Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a carboxylate ester and a 2-hydroxyethylamino substituent at the 1-position of the ring. Its hydrochloride salt form enhances solubility and stability, making it a critical intermediate in pharmaceutical synthesis. The compound is synthesized via methods analogous to those described in European patent applications, such as reacting methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with functionalized aromatic or aliphatic reagents under controlled conditions .
Properties
IUPAC Name |
methyl 1-(2-hydroxyethylamino)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-7(11)8(3-2-4-8)9-5-6-10;/h9-10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUFMTLVLOCJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)NCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:
Cyclobutane Carboxylation: The starting material, cyclobutane, undergoes carboxylation to form cyclobutane-1-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield methyl cyclobutane-1-carboxylate.
Amination: The ester is reacted with 2-aminoethanol under basic conditions to introduce the hydroxyethylamino group, forming Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Chemistry
In chemistry, Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its hydroxyethylamino group may interact with biological molecules, providing insights into enzyme-substrate interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The hydroxyethylamino group can be modified to enhance binding affinity to specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Note: Molecular formula discrepancies exist in evidence (e.g., lists C₁₁H₁₅NO without Cl), likely due to typographical errors. The formula above is calculated based on structural analysis.
Research Findings and Implications
- Hydrophilicity Advantage : The 2-hydroxyethyl group in the target compound improves solubility, critical for oral bioavailability in drug candidates .
- Ring Size Effects : Cyclobutane derivatives offer a compromise between cyclopropane (high reactivity) and cyclopentane (low strain) in drug design .
- Synthetic Flexibility : Substituent variations (e.g., ester groups, amines) enable tailored reactivity for specific pharmaceutical targets .
Biological Activity
Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride (CAS No. 2174007-58-8) is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 209.67 g/mol. The compound features a cyclobutane ring, a methyl ester group, and a hydroxyethylamino substituent, which contribute to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO3·HCl |
| Molecular Weight | 209.67 g/mol |
| CAS Number | 2174007-58-8 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological molecules, potentially influencing enzyme-substrate interactions and receptor binding. The hydroxyethylamino group may enhance solubility and bioavailability, making it a suitable candidate for further pharmacological studies.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : Its structure suggests potential interactions with neurotransmitter receptors or other cellular receptors, which could lead to physiological effects.
Biological Activity
Research indicates that this compound could have various biological applications:
1. Antimicrobial Activity
Preliminary studies suggest that derivatives of cyclobutane compounds exhibit antimicrobial properties. This compound's unique structure might enhance its efficacy against specific bacterial strains.
2. Neuropharmacological Effects
Given its potential interaction with neurotransmitter systems, this compound may be explored for neuropharmacological applications, particularly in developing treatments for neurological disorders.
3. Cytotoxicity Studies
Cytotoxicity assays could reveal the compound's effects on cancer cell lines, providing insights into its potential as an anticancer agent.
Q & A
Q. What are the key synthetic steps for preparing Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride?
The synthesis involves dissolving the precursor (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) in ethyl acetate, adding stoichiometric equivalents of reagents like 4-toluenesulfonate monohydrate, concentrating under reduced pressure, and filtering the product. Yields up to 80% are achieved by optimizing solvent volume and reaction time .
Q. How is the compound characterized using spectroscopic methods?
- 1H-NMR : Key peaks include δ 9.10 (broad singlet, 2H, amine protons), 3.82 (s, 3H, methoxy group), and 2.56–2.31 (m, 7H, cyclobutane and hydroxyethyl protons) in DMSO-d6 .
- LCMS : The molecular ion [M+H]+ is observed at m/z 411, with HPLC retention times of ~1.18 minutes under SMD-TFA05 conditions .
Q. What solvents and conditions are critical for purification?
Ethyl acetate is used for initial dissolution, followed by concentration under reduced pressure. Crystallization is induced using heptane or 2-butanone, with filtration as the final step to isolate the hydrochloride salt .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Ethyl acetate or isopropanol enhances solubility and reduces side reactions.
- Temperature control : Stirring at 25°C for 4 days promotes crystallization, while higher temperatures (50°C) accelerate reactions but may degrade sensitive intermediates .
- Additives : Pyridine hydrochloride aids in salt formation, improving crystallinity .
Q. How should researchers resolve discrepancies between LCMS and NMR data during characterization?
- Data cross-validation : Compare LCMS-derived molecular weights ([M+H]+) with NMR integration ratios to confirm stoichiometry.
- Impurity profiling : Use preparative HPLC to isolate by-products (e.g., unreacted starting materials) and analyze them separately .
Q. What strategies mitigate challenges with hygroscopic or reactive intermediates?
Q. How can the compound serve as a starting material in multi-step syntheses?
The compound’s cyclobutane core and reactive amine group enable derivatization. For example:
- Coupling reactions : React with fluorophenyl or trifluoromethyl-containing reagents to generate spirocyclic or aryl-substituted analogs .
- Method adaptation : Follow protocols similar to Reference Example 332, adjusting stoichiometry and purification steps for target molecules .
Q. What analytical methods are recommended for detecting trace impurities?
- HPLC-DAD/ELSD : Use SMD-TFA05 conditions (C18 column, 0.1% TFA in water/acetonitrile gradient) to resolve impurities.
- Mass spectrometry : High-resolution LCMS identifies low-abundance by-products (e.g., m/z 658 for trifluoromethyl derivatives) .
Methodological Notes
- Synthesis scalability : Lab-scale protocols (e.g., 1.96 g batches) can be scaled using continuous flow systems to maintain yield .
- Stability testing : Monitor hydrochloride salt stability under humidity (40–60% RH) and temperature (4–25°C) to define storage guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
